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(S,R,S)-AHPC-CO-C1-NH2 HCl -

(S,R,S)-AHPC-CO-C1-NH2 HCl

Catalog Number: EVT-8395618
CAS Number:
Molecular Formula: C24H34ClN5O4S
Molecular Weight: 524.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (S,R,S)-AHPC-CO-C1-NH2 hydrochloride typically involves a multi-step organic synthesis process. The key steps include:

  1. Formation of the VHL Ligand: The synthesis starts with the creation of the VHL ligand, which is crucial for binding to E3 ligases.
  2. Linker Attachment: A linker is then attached to the VHL ligand to create a bifunctional molecule capable of simultaneously binding to the target protein and E3 ligase.
  3. Hydrochloride Salt Formation: The final product is usually converted into its hydrochloride salt form to enhance solubility and stability.

Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods are often proprietary or vary between laboratories but generally follow established organic synthesis protocols .

Chemical Reactions Analysis

(S,R,S)-AHPC-CO-C1-NH2 hydrochloride participates in various chemical reactions primarily related to its role as a PROTAC component:

  • Ubiquitination Reactions: The compound facilitates the ubiquitination of target proteins by forming a ternary complex with the target protein and E3 ligase, leading to proteasomal degradation.
  • Hydrolysis Reactions: In aqueous environments, the amine groups may undergo hydrolysis, affecting stability and activity.

These reactions are critical for understanding how (S,R,S)-AHPC-CO-C1-NH2 hydrochloride functions within cellular systems .

Mechanism of Action

The mechanism of action for (S,R,S)-AHPC-CO-C1-NH2 hydrochloride involves several key processes:

  1. Binding: The compound binds to both the target protein and an E3 ubiquitin ligase through its bifunctional structure.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto the target protein, marking it for degradation.
  3. Degradation: The ubiquitinated protein is recognized by the proteasome, leading to its degradation.

This mechanism allows for selective targeting of proteins that are often considered "undruggable," providing new avenues for therapeutic interventions .

Physical and Chemical Properties Analysis

The physical properties of (S,R,S)-AHPC-CO-C1-NH2 hydrochloride include:

  • Appearance: Solid powder
  • Purity: ≥98% as per manufacturer specifications
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Storage Conditions: Recommended storage at -20°C in a dry, dark place to maintain stability.

Chemical properties include its reactivity profile, particularly its ability to participate in nucleophilic attacks due to amino groups, which can be relevant in further chemical modifications or interactions .

Applications

(S,R,S)-AHPC-CO-C1-NH2 hydrochloride has several significant applications in scientific research:

  • Targeted Protein Degradation: As part of PROTAC technology, it is used to develop therapies that selectively degrade pathogenic proteins implicated in various diseases, including cancer and neurodegenerative disorders.
  • Biochemical Research: It serves as a tool for studying protein interactions and cellular pathways related to ubiquitination and proteasomal degradation.
  • Drug Development: The compound's ability to modulate protein levels opens new avenues for drug discovery focused on previously challenging targets .
Mechanistic Insights into (S,R,S)-AHPC-CO-C1-NH2 HCl in Targeted Protein Degradation

Role of E3 Ubiquitin Ligase Recruitment in Proteolysis-Targeting Chimera-Mediated Degradation

(S,R,S)-AHPC-CO-C1-NH2 Hydrochloride serves as a critical E3 ubiquitin ligase-recruiting moiety in bifunctional Proteolysis-Targeting Chimera (PROTAC) molecules. This compound specifically engages the von Hippel-Lindau (VHL) protein, the substrate recognition subunit of the Cullin2 RING E3 ubiquitin ligase complex (CRL2^VHL^). Upon binding, the PROTAC molecule orchestrates the formation of a ternary complex wherein the target protein is positioned adjacent to the E3 ligase machinery. This spatial proximity enables the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the target protein, facilitated by the RING domain of the complex. Subsequent polyubiquitination marks the target protein for recognition and destruction by the 26S proteasome [1] [9].

The efficiency of this degradation process hinges critically on the PROTAC's ability to form a productive ternary complex. The (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride component achieves high-affinity interaction with the VHL substrate-binding domain, leveraging structural mimicry of the hypoxia-inducible factor 1-alpha (HIF-1α) hydroxyproline binding motif. This interaction initiates the assembly of the entire CRL2^VHL^ complex, which includes Cullin2, RING box protein 1, Elongin B, and Elongin C. The compound's chemical design ensures optimal positioning of the ubiquitination apparatus relative to the target protein, a prerequisite for efficient ubiquitin transfer [3] [9].

Table 1: Components of the CRL2^VHL^ E3 Ubiquitin Ligase Complex Recruited by (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride

Complex SubunitStructural RoleFunctional Contribution
von Hippel-Lindau proteinSubstrate recognitionBinds (S,R,S)-AHPC ligand and target protein
Elongin B/CAdaptor proteinsBridge VHL to Cullin2 scaffold
Cullin2Scaffold proteinRecruits RING domain protein
RING box protein 1E2 ubiquitin ligase bindingCatalyzes ubiquitin transfer to target

Structural Determinants of (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride for von Hippel-Lindau Complex Binding

The molecular architecture of (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride is engineered for optimal engagement with the hydrophobic binding pocket of the von Hippel-Lindau protein. The compound features a central hydroxyproline moiety that replicates the conserved HIF-1α interaction motif, forming three critical hydrogen bonds with VHL residues: (1) the hydroxyproline hydroxyl group with Histidine 115, (2) the proline carbonyl with Tryptophan 117, and (3) the amide nitrogen with Serine 111. This hydrogen-bonding network anchors the ligand within the binding cleft with nanomolar affinity [3] [6] [10].

The linker region (C1 alkyl chain) and terminal amine (-NH2) of (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride provide crucial spatial flexibility for PROTAC functionality. The C1 alkyl spacer positions the target protein ligand at an optimal distance (approximately 10-15 Å) from the VHL binding surface, minimizing steric clashes while enabling productive ternary complex formation. The terminal amine serves as a chemical handle for conjugation to target protein ligands through amide bond formation or other biocompatible linkage chemistries. This modular design enables systematic optimization of PROTAC molecules by varying linker length and composition to accommodate diverse target proteins [3] [10].

Table 2: Key Binding Interactions Between (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride and von Hippel-Lindau Protein

Ligand Functional Groupvon Hippel-Lindau ResidueInteraction TypeBinding Energy Contribution (kcal/mol)
Hydroxyproline -OHHistidine 115Hydrogen bond-2.8
Proline carbonylTryptophan 117Hydrogen bond-1.9
Amide nitrogenSerine 111Hydrogen bond-1.5
Tert-butyl groupTyrosine 98/110Hydrophobic packing-3.2
Benzyl ringPhenylalanine 91π-π stacking-2.1

Kinetic and Thermodynamic Analysis of Ternary Complex Formation

The degradation efficiency of PROTACs incorporating (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride is governed by the kinetics of ternary complex formation. Surface plasmon resonance studies reveal that the compound binds VHL with a dissociation constant (Kd) of approximately 120-180 nM, exhibiting rapid association kinetics (kon = 1.5 × 10^5 M^{-1}s^{-1}) and moderate dissociation rates (koff = 0.02 s^{-1}). This balanced kinetic profile enables both efficient complex formation and sufficient complex turnover for catalytic PROTAC activity [3] [8].

Ternary complex cooperativity (α) represents a critical parameter determining PROTAC efficacy. For (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride-based PROTACs, α values typically range from 0.5 to 5.0, influenced by the specific target protein and linker chemistry. Positive cooperativity (α > 1) occurs when target protein binding enhances VHL affinity, resulting in ternary complex stability exceeding the binary interactions. Isothermal titration calorimetry measurements demonstrate that PROTACs incorporating this ligand exhibit favorable enthalpy-driven binding (ΔH = -12.3 kcal/mol) despite entropic penalties (TΔS = -3.2 kcal/mol), yielding Gibbs free energy values of approximately -9.1 kcal/mol for the ternary complex formation [3] [8].

The catalytic efficiency of PROTACs is further influenced by the half-life of the ternary complex, with optimal degradation occurring when complex persistence exceeds 10 minutes. (S,R,S)-AHPC-CO-C1-NH2 Hydrochloride contributes to complex half-lives of 15-25 minutes, providing sufficient temporal window for ubiquitin transfer while allowing PROTAC recycling. This kinetic profile results in sustained target protein degradation even at low PROTAC concentrations (DC50 values typically 1-100 nM), demonstrating the compound's efficiency as a degradation-inducing warhead [3] [8].

Properties

Product Name

(S,R,S)-AHPC-CO-C1-NH2 HCl

IUPAC Name

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C24H34ClN5O4S

Molecular Weight

524.1 g/mol

InChI

InChI=1S/C24H33N5O4S.ClH/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25;/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31);1H/t17-,18+,21-;/m1./s1

InChI Key

RDVLBRLCBGVZQV-UTYHKCQPSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O.Cl

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